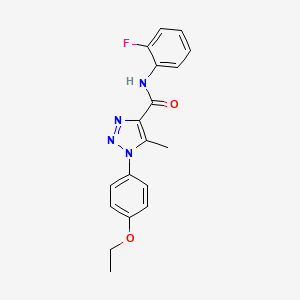

1-(4-ethoxyphenyl)-N-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Description

This compound is a triazole-based carboxamide derivative featuring a 4-ethoxyphenyl group at the 1-position of the triazole ring, a 5-methyl substituent, and an N-(2-fluorophenyl) carboxamide moiety. The ethoxy group introduces hydrophobicity and electron-donating effects, while the fluorine atom on the phenyl ring enhances metabolic stability and binding interactions. This scaffold is structurally similar to triazole derivatives investigated for biological activities such as kinase inhibition, antimicrobial effects, and metabolic modulation .

Properties

IUPAC Name |

1-(4-ethoxyphenyl)-N-(2-fluorophenyl)-5-methyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FN4O2/c1-3-25-14-10-8-13(9-11-14)23-12(2)17(21-22-23)18(24)20-16-7-5-4-6-15(16)19/h4-11H,3H2,1-2H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFPGCIOPJLWFCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC=CC=C3F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-ethoxyphenyl)-N-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

Formation of the Triazole Ring: This can be achieved through a click chemistry approach, where an azide and an alkyne react in the presence of a copper catalyst to form the triazole ring.

Substitution Reactions: The ethoxyphenyl and fluorophenyl groups are introduced through nucleophilic substitution reactions.

Amidation: The carboxamide group is introduced through an amidation reaction, where an amine reacts with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-ethoxyphenyl)-N-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a palladium catalyst.

Substitution: Common reagents include halogenating agents, nucleophiles such as amines and alcohols, and electrophiles such as alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

Biology: It may be used in studies of enzyme inhibition or as a probe to study biological pathways.

Medicine: The compound may have potential as a pharmaceutical agent, particularly in the treatment of diseases where triazole derivatives have shown efficacy.

Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-ethoxyphenyl)-N-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by inhibiting enzyme activity, blocking receptor binding, or modulating protein function. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Table 1: Structural and Functional Comparison of Selected Triazole Carboxamides

Substituent Effects on Pharmacological Activity

- Position 1 Modifications: The 4-ethoxyphenyl group in the target compound contrasts with 2-fluorophenyl in compound 3o and 2-methoxyphenyl in . The 4-fluorophenyl in B20 introduces electron-withdrawing effects, which may stabilize π-π interactions in kinase binding pockets.

Position 5 Modifications :

- In contrast, N-(quinolin-2-yl) in 3o introduces aromatic stacking capabilities, critical for Wnt pathway inhibition.

Biological Activity

1-(4-ethoxyphenyl)-N-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the triazole family, which has garnered attention for its diverse biological activities. Triazoles are known for their potential as antimicrobial, antifungal, and anticancer agents. This article explores the biological activities associated with this specific compound, focusing on its mechanisms of action, efficacy in various applications, and relevant research findings.

The compound's chemical structure features a triazole ring, which is crucial for its biological activity. The presence of the ethoxy and fluorophenyl groups enhances its pharmacological properties by influencing solubility and binding interactions.

| Property | Details |

|---|---|

| IUPAC Name | N-(4-ethoxyphenyl)-1-(2-fluorophenyl)-5-methyltriazole-4-carboxamide |

| Molecular Weight | 340.4 g/mol |

| CAS Number | 866846-87-9 |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The triazole moiety can inhibit enzymes and modulate receptor activity. For instance, it may act as an inhibitor of DNA-gyrase, a target for antibacterial agents, thereby disrupting bacterial DNA replication .

Antimicrobial Activity

Research indicates that derivatives of triazoles exhibit significant antimicrobial properties. In vitro studies have shown that compounds similar to 1-(4-ethoxyphenyl)-N-(2-fluorophenyl)-5-methyltriazole demonstrate effectiveness against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 0.12 - 1.95 µg/mL |

| S. aureus | Comparable to standard antibiotics |

| P. aeruginosa | Effective at low concentrations |

These findings suggest that the compound may have therapeutic potential in treating bacterial infections.

Antifungal Activity

Triazole derivatives are well-known for their antifungal properties. Studies have reported that compounds containing the triazole ring can inhibit fungal growth by interfering with ergosterol synthesis, a critical component of fungal cell membranes . The specific compound under consideration has not been extensively studied for antifungal activity; however, its structural similarities to known antifungal agents suggest potential efficacy.

Anticancer Potential

There is growing interest in the anticancer properties of triazole derivatives. Research has shown that certain triazoles can induce apoptosis in cancer cells by disrupting cellular signaling pathways and inhibiting tumor growth . The specific compound may exhibit similar properties due to its ability to interact with cellular targets involved in cancer progression.

Case Studies

Several studies have highlighted the biological activities of triazole derivatives:

- Antibacterial Screening : A study on various triazole derivatives revealed high selectivity against Bacillus subtilis, with MIC values comparable to established antibiotics .

- Antifungal Activity : Research demonstrated that triazole compounds effectively inhibited fungal pathogens in clinical isolates, supporting their use as potential antifungal agents .

- Anticancer Research : Investigations into similar compounds showed promising results in inhibiting cancer cell proliferation and inducing cell death through apoptosis pathways .

Q & A

Basic: What are the optimal synthetic routes for 1-(4-ethoxyphenyl)-N-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide, and how can reaction conditions be standardized for reproducibility?

Methodological Answer:

The synthesis of triazole-carboxamide derivatives typically involves a multi-step process. For example, analogous compounds like 5-amino-1-(4-fluorophenyl)-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide (PubChem ID) are synthesized via condensation of 4-fluoroaniline with isocyanides, followed by azide cyclization . Key parameters include:

- Temperature control : Maintain 60–80°C during cyclization to avoid side reactions.

- Catalyst selection : Use sodium azide in DMF for efficient triazole ring formation.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) ensures high purity.

Standardization requires rigorous monitoring via TLC and NMR to confirm intermediate formation.

Basic: How should researchers select characterization techniques to validate the structural integrity of this compound?

Methodological Answer:

A combination of spectroscopic and crystallographic methods is critical:

- NMR : Assign peaks using 1H and 13C NMR (e.g., δ 7.3–8.2 ppm for aromatic protons, δ 160–165 ppm for carboxamide carbonyl) .

- X-ray crystallography : Use SHELXL for refinement to resolve bond lengths/angles (e.g., triazole ring planarity, C–F bond distances ~1.34 Å) .

- Mass spectrometry : Confirm molecular ion [M+H]+ at m/z 369.3 (calculated for C₁₈H₁₇FN₄O₂).

Advanced: How can researchers resolve contradictions in spectral data (e.g., unexpected NOE correlations or splitting patterns) during structural analysis?

Methodological Answer:

Contradictions often arise from dynamic processes or crystallographic disorder:

- Dynamic NMR : Perform variable-temperature experiments to detect conformational exchange (e.g., hindered rotation of the ethoxyphenyl group).

- DFT calculations : Compare experimental NMR shifts with computed values (B3LYP/6-311+G(d,p)) to validate assignments .

- Twinned crystals : Use SHELXL’s TWIN/BASF commands to model overlapping electron densities .

Advanced: What experimental strategies are recommended for studying the compound’s biological activity while addressing low aqueous solubility?

Methodological Answer:

- Solubility enhancement : Co-crystallize with β-cyclodextrin (molar ratio 1:2) or use DMSO/PEG-400 mixtures (≤5% v/v) .

- In vitro assays : Pre-dissolve in DMSO and dilute in culture media (final DMSO ≤0.1% to avoid cytotoxicity).

- Structure-activity relationship (SAR) : Synthesize analogs (e.g., replace ethoxy with methoxy) to correlate substituent effects with solubility .

Advanced: How can researchers leverage computational tools to predict binding mechanisms of this triazole-carboxamide derivative with biological targets?

Methodological Answer:

- Molecular docking : Use AutoDock Vina to model interactions with COX-2 (PDB ID 5KIR). Focus on hydrogen bonding with Arg120 and hydrophobic contacts with Phe518 .

- MD simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-receptor complexes (RMSD <2.0 Å acceptable).

- Free energy calculations : Apply MM-PBSA to estimate binding affinities (ΔG < −7 kcal/mol suggests strong inhibition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.